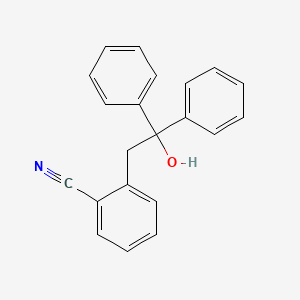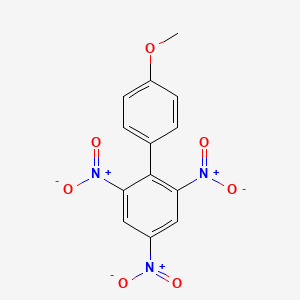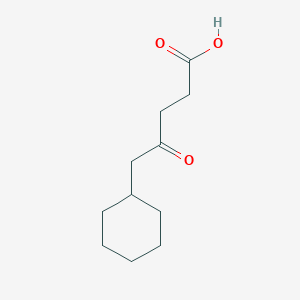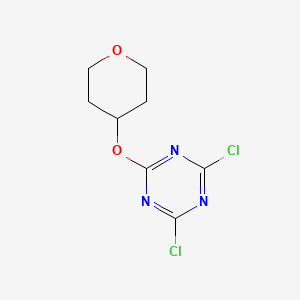![molecular formula C17H14N2S B13992026 6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 64997-27-9](/img/structure/B13992026.png)
6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-([1,1’-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a biphenyl group attached to a dihydroimidazo[2,1-b][1,3]thiazole ring system. The presence of both imidazole and thiazole rings in its structure contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-([1,1’-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobiphenyl with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, converting it to a dihydroimidazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reduction.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include dihydroimidazole derivatives.
- Substitution products vary depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
6-([1,1’-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division. By binding to the active site of the enzyme, it prevents the unwinding of DNA, thereby inhibiting cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]thiazoles: These compounds share a similar thiazole ring but differ in the attached heterocyclic system.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a thiazole ring but have a different arrangement of nitrogen atoms.
Uniqueness: 6-([1,1’-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is unique due to its combination of a biphenyl group with an imidazo[2,1-b][1,3]thiazole ring system. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64997-27-9 |
|---|---|
Molekularformel |
C17H14N2S |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
6-(4-phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-10-11-20-17(19)18-16/h1-9,12H,10-11H2 |
InChI-Schlüssel |
FWZUCPSMECJOAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)


![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)
![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)






